Butanedioic acid;butane-1,4-diol

Description

Propriétés

IUPAC Name |

butanedioic acid;butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.C4H10O2/c5-3(6)1-2-4(7)8;5-3-1-2-4-6/h1-2H2,(H,5,6)(H,7,8);5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQINETJTVSEXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CO.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25777-14-4 | |

| Record name | Butanedioic acid, polymer with 1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25777-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25777-14-4 | |

| Record name | Butanedioic acid, polymer with 1,4-butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025777144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, polymer with 1,4-butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction of Butanedioic Acid and Butane-1,4-diol: From Polymer Synthesis to Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between butanedioic acid (succinic acid) and butane-1,4-diol. The primary focus is on the polyesterification reaction that forms poly(butylene succinate) (PBS), a biodegradable polymer with significant industrial and biomedical applications. Additionally, this guide delves into the often-overlooked biological signaling roles of the reactant molecules, offering valuable insights for those in drug development.

Core Reaction: Polyesterification of Butanedioic Acid and Butane-1,4-diol

The reaction between butanedioic acid, a dicarboxylic acid, and butane-1,4-diol, a diol, is a classic example of step-growth polymerization, specifically a polyesterification reaction. The product of this reaction is poly(butylene succinate) (PBS), an aliphatic polyester, and water as a byproduct.[1] The overall reaction can be summarized as follows:

n HOOC-(CH₂₎₂-COOH + n HO-(CH₂₎₄-OH → [ -O-(CH₂₎₄-O-CO-(CH₂₎₂-CO- ]ₙ + 2n H₂O

The synthesis of high molecular weight PBS is typically achieved through a two-step process:

-

Esterification: In the first step, an excess of butane-1,4-diol is reacted with butanedioic acid to form low molecular weight oligomers of PBS.[1][2] This stage is carried out at temperatures ranging from 190 to 225°C.

-

Polycondensation: The second step involves the transesterification of the oligomers under vacuum at elevated temperatures. This process removes the excess diol and water, driving the equilibrium towards the formation of a high molecular weight polymer.[2]

Reaction Mechanism

The polyesterification of butanedioic acid and butane-1,4-diol can be catalyzed by either acids or bases, or it can be carried out without a catalyst at high temperatures. The most common industrial method involves the use of a catalyst to increase the reaction rate. A typical catalyst used is tetrabutyl titanate.[3]

The acid-catalyzed esterification mechanism, known as Fischer esterification, proceeds as follows:

-

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by the alcohol: The hydroxyl group of butane-1,4-diol acts as a nucleophile and attacks the protonated carbonyl carbon.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of water: A water molecule is eliminated, and a proton is removed from the remaining hydroxyl group to regenerate the catalyst and form the ester linkage.

This process is repeated to form long polymer chains.

Caption: Generalized workflow for the two-step synthesis of poly(butylene succinate).

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of poly(butylene succinate).

Table 1: Reaction Conditions for PBS Synthesis

| Parameter | Value | Reference |

| Esterification Temperature | 170 - 225 °C | [3][4] |

| Polycondensation Temperature | 220 - 240 °C | [4] |

| Catalyst | Tetrabutyl titanate (TBT) | [3][4] |

| Catalyst Concentration | 0.3% - 0.5% of succinic acid mass | [4] |

| Acid to Alcohol Molar Ratio | 1:1.1 to 1:1.2 | [3][4] |

| Esterification Time | 3 hours | [4] |

| Polycondensation Time | 3 hours | [4] |

Table 2: Physical Properties of Poly(butylene succinate) (PBS)

| Property | Value | Reference |

| Weight-Average Molecular Weight (Mw) | 4,000 - 180,000 g/mol | [3] |

| Number-Average Molecular Weight (Mn) | Up to 47,655 g/mol | [4] |

| Melting Temperature (Tm) | ~114 °C | [5] |

| Glass Transition Temperature (Tg) | ~ -32 °C | [6] |

| Crystallinity | ~35% for Mn > 40,000 g/mol | [3] |

Experimental Protocols

This section provides a generalized experimental protocol for the synthesis of poly(butylene succinate) based on literature procedures.[4]

Materials

-

Butanedioic acid (Succinic acid)

-

Butane-1,4-diol

-

Tetrabutyl titanate (TBT) (catalyst)

-

Nitrogen gas (for inert atmosphere)

Equipment

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Distillation apparatus

-

Vacuum pump

Procedure

-

Esterification:

-

Charge the three-neck flask with butanedioic acid and butane-1,4-diol in a molar ratio of 1:1.2.

-

Add the tetrabutyl titanate catalyst (0.3% by weight of the succinic acid).

-

Fit the flask with a mechanical stirrer and a distillation apparatus.

-

Purge the system with nitrogen gas to create an inert atmosphere.

-

Heat the mixture to 170°C with constant stirring.

-

Maintain this temperature for 3 hours, collecting the water byproduct in the distillation receiver.

-

-

Polycondensation:

-

After the esterification step, increase the temperature to 235°C.

-

Gradually apply a vacuum to the system, reducing the pressure to below 1 mbar.

-

Continue the reaction under vacuum for 3 hours to remove excess butane-1,4-diol and facilitate the growth of high molecular weight polymer chains.

-

The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

-

-

Isolation and Purification:

-

Once the desired viscosity is reached, cool the reactor to room temperature.

-

The resulting solid PBS can be removed from the flask.

-

For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) to remove any unreacted monomers and oligomers.

-

Dry the purified polymer under vacuum.

-

Caption: A flowchart outlining the key steps in the laboratory synthesis of PBS.

Biological Significance and Signaling Pathways

While the primary application of the butanedioic acid and butane-1,4-diol reaction is in polymer chemistry, the individual reactant molecules have significant and distinct roles in biological systems, a crucial consideration for drug development professionals.

Butanedioic Acid (Succinate) Signaling

Butanedioic acid, in its anionic form succinate, is a key intermediate in the citric acid (TCA) cycle. Beyond its metabolic role, extracellular succinate acts as a signaling molecule by activating the Succinate Receptor 1 (SUCNR1) , a G protein-coupled receptor (GPCR).[3][7] This signaling pathway is implicated in a variety of physiological and pathological processes, including:

-

Inflammation and Immunity: Succinate-SUCNR1 signaling can modulate the activity of immune cells.[8][9]

-

Renin Secretion and Blood Pressure Regulation: Activation of SUCNR1 in the kidney can stimulate renin release, thereby influencing blood pressure.

-

Retinopathy: In conditions of hypoxia, succinate-induced activation of SUCNR1 can promote neovascularization in the retina.[3]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. genecards.org [genecards.org]

- 3. SUCNR1 - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. GHB receptor - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Succinic acid - Wikipedia [en.wikipedia.org]

- 8. Succinate Receptor 1: An Emerging Regulator of Myeloid Cell Function in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Poly(butylene succinate): A Technical Guide

Introduction

Poly(butylene succinate) (PBS) is a biodegradable aliphatic polyester that has emerged as a significant alternative to conventional, non-degradable plastics.[1][2] Synthesized from succinic acid and 1,4-butanediol, which can be derived from bio-based resources, PBS is noted for its excellent processability, thermal stability, chemical resistance, and balanced mechanical properties comparable to polypropylene.[1][3][4] Its biocompatibility and biodegradability make it a material of high interest for researchers, scientists, and drug development professionals, particularly for applications in drug delivery systems, medical implants, and tissue engineering.[5][6] This guide provides an in-depth overview of the core physicochemical properties of PBS, detailed experimental methodologies for its characterization, and a summary of its degradation behavior.

Synthesis of Poly(butylene succinate)

The most prevalent industrial method for synthesizing high molecular weight PBS is a two-stage melt polycondensation process.[1] The process begins with the direct esterification of succinic acid and 1,4-butanediol to form low molecular weight PBS oligomers, with water as a byproduct.[1][3] In the second stage, these oligomers undergo a trans-esterification reaction under high vacuum and temperature, which removes the excess diol and significantly increases the polymer's molecular weight.[1][7]

Physicochemical Properties

PBS is a semi-crystalline polymer with a white appearance and properties that make it suitable for a wide range of applications, from packaging to biomedical devices.[2][3]

Mechanical Properties

PBS exhibits a favorable balance of stiffness and ductility, making it a versatile material.[3] It is often compared to polypropylene in terms of its mechanical performance.[1] While neat PBS is considered somewhat brittle, its flexibility is notable, with a high elongation at break.[8] Blending PBS with other biopolymers like polylactic acid (PLA) can enhance its toughness and strength for specific applications such as 3D printing.[9]

| Property | Value | Units | Source(s) |

| Density | 1.25 - 1.26 | g/cm³ | [1][3] |

| Tensile Strength | 18.6 - 42.9 | MPa | [10][11] |

| Tensile Modulus | 783 - 1430 | MPa | [10][11] |

| Elongation at Break | up to 400 | % | [12] |

| Flexural Strength | ~86.8 | MPa | [10] |

| Flexural Modulus | ~1.98 | GPa | [10] |

Table 1: Summary of Mechanical Properties of PBS. This table presents typical values for the key mechanical properties of pure poly(butylene succinate). Values can vary based on molecular weight and processing conditions.

Thermal Properties

PBS possesses good thermal stability and a melting point that allows for conventional melt processing techniques like extrusion and injection molding.[4][8] Its glass transition temperature is well below room temperature, contributing to its flexibility.[3] The degree of crystallinity is influenced by thermal history and can be affected by copolymerization or blending.[13][14]

| Property | Value | Units | Source(s) |

| Melting Temperature (Tm) | 90 - 120 (typically ~115) | °C | [1][3][15] |

| Glass Transition Temp. (Tg) | -45 to -10 (typically ~-35) | °C | [3][16] |

| Thermal Decomposition Temp. (Td,max) | ~405 | °C | [16] |

| 5% Weight Loss Temp. (Td,5%) | ~301 | °C | [14] |

| Degree of Crystallinity (Xc) | up to 48.7 | % | [14] |

Table 2: Summary of Thermal Properties of PBS. This table outlines the principal thermal characteristics of poly(butylene succinate).

Degradation Behavior

The biodegradability of PBS is one of its most critical features. Degradation can proceed through several mechanisms, including hydrolytic, enzymatic, and microbial degradation in various environments.[17] The process is typically initiated by the hydrolysis of ester linkages on the polymer's surface, as the bulk material is hydrophobic and enzymes cannot penetrate it.[17][18] This surface erosion leads to the formation of smaller oligomers and, eventually, the constituent monomers, which can be metabolized by microorganisms into carbon dioxide and water.[1]

References

- 1. Polybutylene succinate - Wikipedia [en.wikipedia.org]

- 2. What is polybutylene succinate? Structure, biodegradability, and [europlas.com.vn]

- 3. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. real.mtak.hu [real.mtak.hu]

- 6. matec-conferences.org [matec-conferences.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. A Review on Properties and Application of Bio-Based Poly(Butylene Succinate) [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermal, Physical and Mechanical Properties of Poly(Butylene Succinate)/Kenaf Core Fibers Composites Reinforced with Esterified Lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Study on the Biodegradation of Poly(Butylene Succinate)/Wheat Bran Biocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Poly (Butylene Succinate) and PBS Copolyesters Degradation | Encyclopedia MDPI [encyclopedia.pub]

- 18. Biodegradability of Poly (butylene succinate) under Enzymatic Degradation | Scientific.Net [scientific.net]

The Cornerstone of Biodegradable Polymers: A Technical Guide to Succinic Acid and 1,4-Butanediol Polymerization

An In-depth Exploration of Poly(butylene succinate) Synthesis for Researchers, Scientists, and Drug Development Professionals

The pursuit of sustainable and biocompatible materials has positioned poly(butylene succinate) (PBS) at the forefront of biodegradable polymer research. Synthesized from the polymerization of succinic acid and 1,4-butanediol, PBS offers a compelling combination of desirable mechanical properties, excellent processability, and environmental degradability.[1][2][3] This technical guide provides a comprehensive overview of the fundamental principles of PBS synthesis, focusing on the widely employed two-step melt polycondensation method. It aims to equip researchers and professionals with the core knowledge required to understand and control the polymerization process, and to characterize the resulting polymer.

The Polymerization Pathway: From Monomers to Polymer

The synthesis of PBS from succinic acid and 1,4-butanediol is primarily achieved through a two-stage process: esterification followed by polycondensation.[1][2][4] This method allows for the formation of low molecular weight prepolymers in the first stage, which are then built up into high molecular weight chains in the second stage under vacuum.

Stage 1: Esterification

In the initial stage, succinic acid and an excess of 1,4-butanediol are heated in the presence of a catalyst. The carboxylic acid groups of succinic acid react with the hydroxyl groups of 1,4-butanediol to form ester linkages, releasing water as a byproduct. This stage results in the formation of PBS oligomers with hydroxyl end-groups.[1][5]

Stage 2: Polycondensation

The second stage involves increasing the temperature and applying a high vacuum to the system. The hydroxyl-terminated oligomers from the first stage react with each other through a transesterification reaction, eliminating 1,4-butanediol and increasing the polymer chain length.[4][5] The removal of the 1,4-butanediol byproduct is crucial to drive the equilibrium towards the formation of high molecular weight PBS.[4]

Experimental Protocols: A Practical Guide to PBS Synthesis

The following section outlines a typical laboratory-scale protocol for the synthesis of PBS via melt polycondensation.

Materials and Equipment

-

Reactants: Succinic acid (SA), 1,4-butanediol (BDO)

-

Catalyst: Tetrabutyl titanate (TBT) is a commonly used catalyst.[6] Other catalysts like organotin compounds can also be used.

-

Equipment: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a distillation column, a condenser, a vacuum pump, and a heating mantle with a temperature controller.

Synthesis Procedure

A widely adopted method for PBS synthesis is the two-step melt polycondensation process.[4][6]

Step 1: Esterification

-

Succinic acid and a molar excess of 1,4-butanediol (typically a molar ratio of 1:1.1 to 1:1.2) are charged into the reactor.[6]

-

The catalyst (e.g., tetrabutyl titanate, ~100-300 ppm) is added to the mixture.

-

The reactor is purged with nitrogen to create an inert atmosphere and prevent oxidation.[4]

-

The mixture is heated to a temperature range of 150-200°C with continuous stirring.[4]

-

The esterification reaction proceeds, and water is continuously removed from the reactor through the distillation column.

-

This stage is typically continued for 2-4 hours, or until the theoretical amount of water has been collected.

Step 2: Polycondensation

-

After the esterification is complete, the temperature is gradually raised to 220-240°C.[4][6]

-

A vacuum is slowly applied to the system, typically reaching a pressure below 1 Torr.

-

The polycondensation reaction begins, leading to an increase in the viscosity of the melt.

-

This stage is maintained for 3-5 hours, during which excess 1,4-butanediol is distilled off. The reaction is monitored by the torque of the mechanical stirrer, which increases with the molecular weight of the polymer.

-

Once the desired viscosity is achieved, the reaction is stopped by cooling the reactor. The resulting PBS polymer is then extruded and pelletized.

Data Presentation: Quantitative Insights into PBS Synthesis

The properties of the resulting PBS polymer are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Effect of Catalyst on PBS Properties

| Catalyst | Catalyst Conc. (ppm) | Esterification Temp. (°C) | Polycondensation Temp. (°C) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |

| Ti(OBu)₄ | 200 | 230 | 230 | - | - | [7] |

| Zr(OBu)₄ | 200 | 230 | 230 | - | - | [7] |

| Sn(Oct)₂ | 200 | 230 | 230 | - | - | [7] |

| TBT on Activated Carbon | 0.3% of SA mass | 170 | 235 | 47,655 | - | [6] |

Table 2: Thermal and Mechanical Properties of PBS

| Property | Value | Unit | Reference |

| Melting Temperature (Tm) | 90 - 120 | °C | [2] |

| Glass Transition Temp. (Tg) | -45 to -10 | °C | [2] |

| Density | 1.25 | g/cm³ | [2] |

| Tensile Strength | 30 - 40 | MPa | [1] |

| Elongation at Break | >300 | % | [1] |

Characterization of Poly(butylene succinate)

A thorough characterization of the synthesized PBS is essential to determine its molecular weight, structure, and thermal properties.

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A dilute solution of the polymer is passed through a column packed with porous gel; larger molecules elute faster than smaller ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful techniques to confirm the chemical structure of the PBS polymer. The characteristic peaks in the spectra correspond to the different types of protons and carbons in the repeating unit of PBS.[8][9]

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal properties of PBS, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[9][10] The sample is subjected to a controlled temperature program, and the heat flow to or from the sample is measured.

Conclusion

The polymerization of succinic acid and 1,4-butanediol provides a versatile and sustainable route to the biodegradable polyester, poly(butylene succinate). A thorough understanding of the two-step melt polycondensation process, including the influence of reaction parameters and catalyst selection, is crucial for controlling the final properties of the polymer. The experimental protocols and characterization techniques outlined in this guide offer a foundational framework for researchers and professionals working in the fields of polymer chemistry, materials science, and drug development to synthesize and evaluate PBS for a wide range of applications. The continued optimization of the synthesis process will undoubtedly lead to the development of advanced biodegradable materials with tailored properties for a more sustainable future.

References

- 1. researchgate.net [researchgate.net]

- 2. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and Performance of Poly(Butylene Succinate) (PBS) Composites Reinforced with Taxus Residue and Compatibilized with Branched PBS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation and Characterization of Poly(butylene succinate)/Polylactide Blends for Fused Deposition Modeling 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of polyesters from butanedioic acid and diols

An In-depth Technical Guide to the Synthesis of Polyesters from Butanedioic Acid and Diols

Introduction

Butanedioic acid, commonly known as succinic acid, is a key dicarboxylic acid that serves as a fundamental building block for a versatile class of aliphatic polyesters. Increasingly derived from renewable bio-based sources through fermentation, succinic acid is a cornerstone of sustainable polymer chemistry.[1][2] The synthesis of polyesters from succinic acid and various diols is primarily achieved through polycondensation reactions, yielding polymers with a wide range of properties suitable for specialized applications.[3] These materials, noted for their biocompatibility and biodegradability, are of significant interest to researchers in drug development and materials science for applications ranging from controlled-release drug delivery systems to tissue engineering scaffolds and environmentally friendly plastics.[3][4]

Poly(butylene succinate) (PBS), synthesized from succinic acid and 1,4-butanediol, is one of the most prominent examples, demonstrating excellent biodegradability and processability.[1] The properties of these polyesters can be readily tuned by selecting different diols or by copolymerization, allowing for precise control over characteristics such as crystallinity, thermal stability, and degradation rate.[5][6] This guide provides a detailed overview of the synthesis methodologies, experimental protocols, and key data associated with the production of polyesters from butanedioic acid and diols.

Core Synthesis Methodologies

The primary methods for synthesizing high-molecular-weight polyesters from butanedioic acid and diols are thermal polycondensation (in melt or solution) and enzymatic synthesis.

Melt Polycondensation

Melt polycondensation is the most common industrial method for producing high-molecular-weight aliphatic polyesters. It is typically a two-stage process performed in a reactor equipped with a mechanical stirrer and a system for distillation under an inert atmosphere to prevent oxidation.[1]

-

First Stage: Esterification: Equimolar or near-equimolar amounts of succinic acid and a diol (e.g., 1,4-butanediol) are heated to temperatures between 140°C and 200°C.[1][7][8] This stage is carried out under atmospheric pressure in an inert atmosphere (typically nitrogen).[1] The reaction produces low-molecular-weight oligomers and water, which is continuously removed via distillation to drive the reaction forward.[1][7]

-

Second Stage: Polycondensation: The temperature is increased to 210–245°C, and a high vacuum (below 12 mmHg) is applied.[1][7][8] These conditions facilitate the removal of excess diol and water, promoting the linking of oligomers into high-molecular-weight polymer chains.[8] This "deglycolization" step is crucial for achieving the desired mechanical properties.[8] Catalysts, such as titanium or tin compounds, are often used to accelerate the reaction.[8][9]

Enzymatic Synthesis

As a "green" alternative, enzymatic synthesis employs enzymes, most commonly Candida antarctica Lipase B (CALB), as catalysts.[8][10] This method offers several advantages, including milder reaction conditions (typically below 100°C), absence of toxic metal catalysts, and high selectivity.[8][10][11]

The reaction can be performed with diols and either succinic acid or its ester derivatives, like dimethyl succinate.[8][12] While this method is highly attractive for biomedical applications due to the purity of the resulting polymer, it often yields polyesters with lower molecular weights compared to traditional melt polycondensation and may require longer reaction times.[8][11]

Experimental Protocols

Protocol 1: Synthesis of Poly(butylene succinate) (PBS) via Melt Polycondensation

This protocol is a representative example of the two-stage melt polycondensation process.

Materials:

-

Butanedioic acid (Succinic Acid, SA)

-

1,4-Butanediol (BDO)

-

Catalyst: Tetrabutyltitanate (TBT) or Titanium(IV) isopropoxide (TTIP)[8][9]

-

Nitrogen gas (high purity)

Procedure:

-

Reactor Setup: A reaction kettle is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a collection flask.[1]

-

Charging Monomers: Butanedioic acid and 1,4-butanediol are charged into the reactor. A slight molar excess of the diol (e.g., a molar ratio of BDO to SA of 1.05:1 to 1.1:1) is often used to compensate for diol loss during vacuum stages.[7]

-

Catalyst Addition: The catalyst (e.g., TBT) is added to the mixture, typically at a concentration of 0.1-0.5% of the total monomer weight.

-

Esterification Stage:

-

The reactor is purged with nitrogen gas to create an inert atmosphere.[1]

-

The mixture is heated to 140–190°C with continuous stirring (e.g., 100-120 rpm).[1][7]

-

The esterification reaction proceeds for 1-3 hours, during which water is continuously distilled off and collected.[1][7] The reaction is considered complete when the theoretical amount of water has been collected.

-

-

Polycondensation Stage:

-

A vacuum is gradually applied to the system, eventually reaching a high vacuum (<1 mbar).[13]

-

The reaction is continued under these conditions for another 1.5-3 hours.[7] During this stage, excess 1,4-butanediol is distilled off, and the viscosity of the molten polymer increases significantly, indicating the formation of high-molecular-weight chains.

-

Product Recovery:

-

The reactor is brought back to atmospheric pressure with nitrogen gas.

-

The molten polymer is extruded from the reactor, cooled, and typically pelletized.

-

For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent like methanol to remove unreacted monomers and oligomers.

-

Data Presentation

Table 1: Summary of Reaction Conditions for Polyester Synthesis

| Diol | Monomer Molar Ratio (Diol:Acid) | Catalyst | Temperature (°C) | Time (h) | Resulting M w ( g/mol ) | PDI (M w /M n ) | Reference |

| 1,4-Butanediol | 1.05:1 | Tetraisopropoxy titanium | 140-160 (Esterification), 210-230 (Polycondensation) | 1-2 (Esterification), 1.5-3 (Polycondensation) | >100,000 (with chain extender) | N/A | [7] |

| 1,4-Butanediol | Stoichiometric or <10% BDO excess | Titanium(IV) butoxide (TNBT) | 150-200 (Esterification), 220-240 (Polycondensation) | N/A | ~100,000 | N/A | [8] |

| 1,4-Butanediol | N/A | Candida antarctica Lipase B (CALB) | <100 | 24 | Low compared to melt | Narrow | [8] |

| 1,6-Hexanediol | N/A | SnCl 2 | N/A | N/A | >30,000 | Decreases with time | [14] |

| Isosorbide | Stoichiometric | None specified | Melt Polycondensation | N/A | N/A | N/A | [15] |

| 2,3-Butanediol | N/A | Titanium(IV) n-butoxide | N/A | N/A | 13,000 | N/A | [16] |

Note: N/A indicates data not available in the cited sources. M w values can vary significantly based on precise conditions and the use of chain extenders.

Table 2: Thermal Properties of Succinic Acid-Based Polyesters

| Polymer | Glass Transition Temp. (T g , °C) | Melting Temp. (T m , °C) | Key Characteristics | Reference |

| Poly(butylene succinate) (PBS) | ~ -32 | ~ 115 | Good biodegradability, processable | [5][14] |

| Poly(ethylene succinate) (PES) | N/A | 61-80 | Molecular weight dependent | [17] |

| Poly(isosorbide succinate) | > 50 | N/A | High T g due to rigid isosorbide monomer | [15] |

| Copolymers with adipic acid | Lowered T g and T m | Lowered T g and T m | Increased flexibility and degradation rate | [14] |

| Copolymers with 2,3-butanediol | 70-110 | Amorphous | Thermally stable up to 270-300°C | [16] |

Visualizations: Workflows and Pathways

Diagram 1: Melt Polycondensation Workflow

Caption: Workflow for two-stage melt polycondensation of polyesters.

Diagram 2: Enzymatic Synthesis Pathway

Caption: Catalytic cycle of lipase in the enzymatic synthesis of polyesters.

Diagram 3: Monomer Structure to Polymer Property Relationship

Caption: Influence of diol chain length and structure on final polyester properties.

References

- 1. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 3. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. real.mtak.hu [real.mtak.hu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN103012757A - Preparation method of poly(butylene succinate) - Google Patents [patents.google.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. bioplasticsnews.com [bioplasticsnews.com]

- 13. psecommunity.org [psecommunity.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biocompatible poly(ethylene succinate) polyester with molecular weight dependent drug release properties [pubmed.ncbi.nlm.nih.gov]

Chemical structure of butanedioic acid;butane-1,4-diol copolymer

An In-depth Technical Guide to the Chemical Structure of Poly(butylene succinate)

Introduction

Poly(butylene succinate) (PBS) is a biodegradable aliphatic polyester that has garnered significant attention from researchers and the industry.[1] Its synthesis from butanedioic acid (commonly known as succinic acid) and butane-1,4-diol results in a polymer with properties comparable to those of polypropylene.[2][3] PBS is recognized for its excellent processability, thermal stability, and chemical resistance.[4] This technical guide provides a comprehensive overview of the chemical structure of PBS, its physicochemical properties, and the experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and drug development professionals. The biodegradability of PBS, which decomposes into water and carbon dioxide, makes it a promising material for various applications, including packaging, disposable products, and medical devices like drug encapsulation systems and implants.[5]

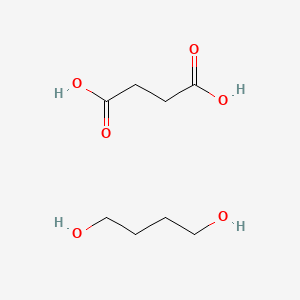

Chemical Structure

The chemical structure of poly(butylene succinate) is fundamental to understanding its properties and behavior. It is a polymer composed of repeating units derived from its two primary monomers.

Monomers

The synthesis of PBS involves the polymerization of two monomers:

-

Butanedioic Acid (Succinic Acid): A dicarboxylic acid with the chemical formula C₄H₆O₄.

-

Butane-1,4-diol: A diol with the chemical formula C₄H₁₀O₂.[6]

Polymerization

PBS is typically synthesized through a two-step polycondensation reaction.[1] The first step is an esterification reaction between succinic acid and an excess of 1,4-butanediol to form PBS oligomers, with the elimination of water.[2][6] The second step involves the trans-esterification of these oligomers under a vacuum to form a high molecular weight polymer.[2]

Caption: Polymerization of Butanedioic Acid and Butane-1,4-diol to form PBS.

Repeating Unit

The resulting polymer, PBS, consists of polymerized units of butylene succinate.[2][3] The chemical formula for the repeating unit is C₈H₁₂O₄.[2][7] This repeating unit is represented as –[O–(CH₂)₄–O–CO–(CH₂)₂–CO]n–.[8]

Physicochemical Properties

The physicochemical properties of PBS can be influenced by its molecular weight. The following table summarizes key quantitative data for poly(butylene succinate).

| Property | Value | Reference(s) |

| Chemical Formula (repeating unit) | (C₈H₁₂O₄)n | [2] |

| Density | 1.25 - 1.26 g/cm³ | [1][2] |

| Melting Point (Tm) | 90 - 120 °C | [1] |

| Glass Transition Temp (Tg) | -45 to -10 °C | [1] |

| Molecular Weight (Mn) | 40,000 - 70,000 g/mol | [9][10] |

| Solubility in water | Insoluble | [2] |

| Solubility in chloroform | Soluble | [2] |

Experimental Protocols

Synthesis of Poly(butylene succinate) via Direct Esterification

This protocol describes the synthesis of PBS using a direct esterification method, which is common for industrial production due to its efficiency and safety.[11]

Materials:

-

Succinic acid (0.15 mol)[11]

-

1,4-butanediol (0.18 mol)[11]

-

Tetrabutyl titanate (TBT) catalyst (0.12 g)[11]

Procedure:

-

Esterification:

-

Charge the succinic acid, 1,4-butanediol, and TBT catalyst into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet.[11]

-

Heat the mixture to 165-170 °C under a nitrogen atmosphere for 3 hours to carry out the esterification reaction, continuously removing the water byproduct.[11]

-

-

Polycondensation:

Characterization of Poly(butylene succinate)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR is used to identify the chemical structure of the synthesized PBS.[9] The expected chemical shifts are approximately:

Differential Scanning Calorimetry (DSC):

-

DSC is employed to determine the thermal properties of PBS, such as the melting temperature (Tm) and glass transition temperature (Tg).[9]

-

A typical procedure involves heating the sample to eliminate thermal history, followed by controlled cooling and subsequent heating cycles to observe the thermal transitions.[9]

Gel Permeation Chromatography (GPC):

-

GPC is used to determine the number average molecular weight (Mn) and weight average molecular weight (Mw) of the polymer.[10]

Signaling Pathways and Logical Relationships

The synthesis of PBS can be visualized as a logical workflow from monomers to the final polymer product, highlighting the key stages and transformations.

Caption: Logical workflow for the synthesis of Poly(butylene succinate).

References

- 1. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polybutylene succinate - Wikipedia [en.wikipedia.org]

- 3. About: Polybutylene succinate [dbpedia.org]

- 4. mdpi.com [mdpi.com]

- 5. fillplas.com [fillplas.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What is polybutylene succinate? Structure, biodegradability, and [europlas.com.vn]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Properties of Succinic Acid-Based Polyesters

Audience: Researchers, scientists, and drug development professionals.

Succinic acid-based polyesters are a prominent class of biodegradable polymers, valued for their balanced mechanical properties, processability, and environmental compatibility. A thorough understanding of their thermal properties is critical for optimizing processing conditions, ensuring product stability, and predicting performance in various applications, including drug delivery systems and biomedical devices. This guide provides a detailed overview of the key thermal characteristics of these polyesters, methodologies for their evaluation, and the influence of molecular structure on their behavior.

Core Thermal Properties and Their Significance

The primary thermal properties dictating the behavior of succinic acid-based polyesters are the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).

-

Glass Transition Temperature (Tg): The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For succinic acid-based polyesters like Poly(butylene succinate) (PBS), the Tg is typically well below room temperature, rendering the material flexible and tough.[1] The Tg is a crucial parameter as it influences the mechanical properties, storage modulus, and drug release kinetics in pharmaceutical formulations.

-

Melting Temperature (Tm): For semi-crystalline polyesters, the Tm is the temperature at which the crystalline domains melt, and the material transitions to a viscous liquid state. The Tm of PBS is generally in the range of 90–120 °C.[2] This property defines the upper service temperature of the material and is a key parameter for melt processing techniques like extrusion and injection molding.

-

Decomposition Temperature (Td): The Td indicates the onset of thermal degradation, where the polymer chains begin to break down. Succinic acid-based polyesters generally exhibit good thermal stability, with decomposition often starting above 300 °C.[3] This high thermal stability ensures that the polymer can be melt-processed without significant degradation.[3]

Quantitative Thermal Property Data

The thermal properties of succinic acid-based polyesters can be significantly influenced by factors such as the type of diol used in polymerization, molecular weight, and copolymerization with other monomers. The following tables summarize key quantitative data from the literature.

Table 1: Thermal Properties of Poly(alkylene succinate) Homopolymers

| Polymer Name | Abbreviation | Diol Used | Tg (°C) | Tm (°C) | Td,max (°C) |

| Poly(ethylene succinate) | PESu | Ethylene Glycol | -16 | 117.8 | ~420 |

| Poly(butylene succinate) | PBSu / PBS | 1,4-Butanediol | -30 to -32 | 112-115 | ~430 |

| Poly(hexylene succinate) | PHSu | 1,6-Hexanediol | -45 | 73.4 | ~430 |

| Poly(octylene succinate) | POSu | 1,8-Octanediol | -55 | 80.1 | ~425 |

| Poly(decylene succinate) | PDeSu | 1,10-Decanediol | -62 | 84.4 | ~420 |

Data sourced from multiple studies, providing a representative range. Td,max refers to the temperature of maximum decomposition rate.[1][2][4]

Table 2: Influence of Copolymerization on Thermal Properties of PBS-based Copolyesters

| Copolymer System | Comonomer Content (mol%) | Tg (°C) | Tm (°C) |

| PBSA (adipate) | 62 | ~ -45 | ~ 40 |

| PBST (terephthalate) | 50.5 | -9.4 | - |

| PBCBS (rigid cyclic) | 10 | -14.7 | - |

| PBCBS (rigid cyclic) | 80 | 87.5 | - |

Data illustrates the general trend of Tg and Tm modification through copolymerization.[2][5] Generally, incorporating comonomers disrupts the crystal lattice, leading to a decrease in both melting point and crystallinity.[2][6] However, the introduction of rigid monomers can significantly increase the glass transition temperature.[5]

Experimental Protocols for Thermal Analysis

Accurate characterization of thermal properties relies on standardized experimental techniques. The most common methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of Tg, Tm, and crystallization behavior.[7][8]

Detailed Methodology:

-

Sample Preparation: Accurately weigh 5–10 mg of the polyester sample into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Instrument Setup: Place the sample pan in the DSC measurement chamber and an empty, crimped pan in the reference position.[7][9]

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from a temperature well below the expected Tg (e.g., -50 °C) to a temperature significantly above its Tm (e.g., 200 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[6][10] This scan erases the sample's prior thermal history.

-

Cooling Scan: Cool the sample from the melt at a controlled rate (e.g., 10 °C/min) to the initial temperature. This allows for the observation of crystallization from the melt (Tc).

-

Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg and Tm are typically determined from this second heating curve to ensure analysis of a consistent thermal history.

-

-

Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a constant flow rate (e.g., 30-50 mL/min) to prevent oxidative degradation.[6][10]

-

Data Analysis:

-

Tg: Determined as the midpoint of the step change in the heat flow curve.

-

Tm: Identified as the peak temperature of the melting endotherm.

-

Enthalpy of Fusion (ΔHm): Calculated by integrating the area of the melting peak. This value is used to determine the degree of crystallinity.

-

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition kinetics.[11]

Detailed Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (e.g., 2-5 mg) into a TGA crucible, typically made of alumina.[4][10]

-

Instrument Setup: Position the crucible in the TGA furnace.

-

Thermal Program: Heat the sample over a wide temperature range (e.g., from room temperature to 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[3][4][10]

-

Atmosphere: Perform the analysis under a continuous flow of an inert gas, such as nitrogen (e.g., 50 mL/min), to study thermal decomposition without oxidation.[4][10]

-

Data Analysis:

-

The TGA thermogram plots percentage weight loss versus temperature.

-

The onset of degradation is often reported as the temperature at which 5% weight loss occurs (T5%).

-

The temperature of the maximum rate of decomposition (Td,max) is determined from the peak of the first derivative of the TGA curve (DTG curve).

-

Visualized Workflows and Relationships

Diagrams can effectively illustrate experimental processes and conceptual relationships.

Caption: Standard heat-cool-heat workflow for DSC analysis of polyesters.

Caption: Impact of copolymerization on the thermal properties of PBS.

References

- 1. researchgate.net [researchgate.net]

- 2. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Biocatalytic synthesis of esters from succinic acid and 1,4-butanediol

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of polyesters offers a green and highly selective alternative to traditional chemical catalysis, which often relies on high temperatures and metal-based catalysts. This guide provides an in-depth overview of the biocatalytic synthesis of esters from succinic acid and 1,4-butanediol, leading to the formation of poly(butylene succinate) (PBS), a biodegradable and biocompatible polymer with significant potential in biomedical and pharmaceutical applications.

Introduction to Biocatalytic Polyester Synthesis

Poly(butylene succinate) is a promising aliphatic polyester recognized for its excellent mechanical properties, processability, and biodegradability.[1][2] The conventional synthesis of PBS involves a two-step process of esterification and polycondensation at high temperatures using metal catalysts.[1] Biocatalytic approaches, primarily utilizing lipases, offer milder reaction conditions, reduce the risk of toxic metal residues, and provide high selectivity.[3][4]

The most effective and widely used biocatalyst for this polymerization is the immobilized Lipase B from Candida antarctica (CALB), commercially known as Novozym 435.[5][6] This enzyme efficiently catalyzes the polycondensation of succinic acid or its derivatives with 1,4-butanediol.[4][7] However, direct polymerization of succinic acid and 1,4-butanediol can be challenging due to the poor solubility of succinic acid in the reaction medium, leading to phase separation.[8] To circumvent this, activated monomers such as diethyl succinate or dimethyl succinate are frequently used.[4][8]

Reaction Pathways and Mechanisms

The enzymatic synthesis of PBS can proceed through two primary routes: direct esterification of succinic acid and transesterification of succinic acid esters (e.g., diethyl succinate or dimethyl succinate) with 1,4-butanediol.

Two-Stage Polycondensation Method

A common strategy involves a two-stage method to overcome solubility issues and achieve higher molecular weight polymers. The first stage involves the formation of oligomers, which then undergo further polymerization in the second stage.

Caption: Enzymatic polycondensation of succinic acid/ester with 1,4-butanediol.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline common experimental protocols for the biocatalytic synthesis of PBS.

General Experimental Workflow

The overall process for enzymatic PBS synthesis, from monomer preparation to polymer characterization, follows a structured workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. iris.unive.it [iris.unive.it]

- 3. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psecommunity.org [psecommunity.org]

- 5. Catalysis Research | Enzymes in Poly(Butylene-Succinate) Industry: An Overview on Synthesis Routes and Post-Processing Strategies [lidsen.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Crystalline Structure of Poly(butylene succinate) (PBS)

Poly(butylene succinate) (PBS) is a biodegradable and biocompatible aliphatic polyester that has garnered significant attention as a sustainable alternative to conventional plastics.[1][2] Its mechanical properties, thermal stability, and processability are intrinsically linked to its semi-crystalline nature.[1] A thorough understanding of the crystalline structure of PBS is therefore paramount for its application in diverse fields, including biomedical devices and drug delivery systems. This guide provides a comprehensive overview of the crystalline structure of PBS, detailing its polymorphic forms, crystallographic data, and the experimental techniques used for its characterization.

Polymorphism in Poly(butylene succinate)

Poly(butylene succinate) is known to exhibit polymorphism, existing in two distinct crystalline forms: the α-form and the β-form.[1][3] Both polymorphs possess a monoclinic crystal structure.[3] The α-form is the more stable and commonly observed crystal structure under typical crystallization conditions from the melt.[4] The β-form, on the other hand, is often induced by mechanical stretching or deformation of the material.[1]

Crystallographic Data

The unit cell parameters for both the α and β forms of PBS have been determined through techniques such as electron and X-ray diffraction. The lattice parameters for each form are summarized in the table below for easy comparison.

| Crystal Form | Crystal System | a (nm) | b (nm) | c (nm) | β (°) |

| α-form | Monoclinic | 0.523 | 0.908 | 1.090 | 123.9 |

| β-form | Monoclinic | 0.584 | 0.832 | 1.186 | 131.6 |

Thermal Properties and Crystallinity

The semi-crystalline nature of PBS is further characterized by its thermal properties, which can be determined using Differential Scanning Calorimetry (DSC). Key thermal parameters are summarized below.

| Property | Value | Unit |

| Melting Temperature (Tm) | ~111 - 114 | °C |

| Glass Transition Temperature (Tg) | ~ -32 | °C |

| Enthalpy of Fusion (100% crystalline) (ΔHm°) | 110 - 110.3 | J/g |

The degree of crystallinity (Xc) of a PBS sample can be calculated from DSC data using the following equation:

Xc (%) = (ΔHm / ΔHm°) * 100

where ΔHm is the measured enthalpy of melting of the sample.

Factors Influencing Crystallinity

The crystallization behavior and the final degree of crystallinity of PBS can be influenced by several factors:

-

Molecular Weight: The properties of PBS are determined by both its molecular weight and crystallization properties.[5]

-

Thermal History: The cooling rate from the melt significantly affects the crystallization process.[4][6] Slow cooling generally leads to a higher degree of crystallinity.

-

Additives: The incorporation of nucleating agents can accelerate the crystallization rate and increase the degree of crystallinity.[7]

-

Copolymerization: Introducing comonomers into the PBS backbone can alter the regularity of the polymer chains and subsequently reduce the crystallinity.[8]

Experimental Protocols

Wide-Angle X-ray Diffraction (WAXD)

Wide-Angle X-ray Diffraction is a fundamental technique for determining the crystalline structure and identifying the polymorphic form of PBS.

Methodology:

-

Sample Preparation: PBS samples are typically prepared as thin films or powders. For films, they can be melt-pressed and then cooled under controlled conditions to achieve a specific thermal history.

-

Instrument Setup: A diffractometer equipped with a Cu Kα radiation source (λ = 0.154 nm) is commonly used.[9]

-

Data Acquisition: Scans are performed at room temperature over a 2θ range of 10–45°, with a scan rate of 2°/min.[9]

-

Data Analysis: The resulting diffraction pattern will show characteristic peaks corresponding to the different crystal planes. For the α-form of PBS, prominent diffraction peaks are typically observed at 2θ values of approximately 19.3°, 21.8°, 22.8°, and 29.3°, which correspond to the (020), (021), (110), and (111) crystal planes, respectively.[9] The degree of crystallinity can also be estimated by deconvoluting the diffraction pattern into crystalline peaks and an amorphous halo.[9]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of PBS, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm), as well as the enthalpy of fusion (ΔHm).

Methodology:

-

Sample Preparation: A small amount of the PBS sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.[9]

-

Instrument Setup: A differential scanning calorimeter is used under a nitrogen atmosphere to prevent oxidative degradation.[9]

-

Thermal Program:

-

First Heating Scan: The sample is heated from a low temperature (e.g., -60 °C) to a temperature above its melting point (e.g., 180 °C) at a constant heating rate (e.g., 10 °C/min).[9] This scan provides information about the initial thermal history of the sample.

-

Cooling Scan: The sample is then held at the high temperature for a few minutes (e.g., 5 min) to erase the previous thermal history, followed by cooling at a controlled rate (e.g., 10 °C/min) to a low temperature.[9] This scan reveals the crystallization behavior from the melt.

-

Second Heating Scan: Finally, the sample is reheated at the same constant rate to a temperature above its melting point.[9] This scan provides information about the thermal properties of the material after controlled cooling.

-

-

Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve. The Tc and Tm are identified as the peak temperatures of the exothermic and endothermic events, respectively. The enthalpy of fusion (ΔHm) is calculated by integrating the area under the melting peak.[9]

Visualizations

Caption: Polymorphic forms and transformations of PBS.

Caption: Workflow for PBS crystal analysis.

References

- 1. What is polybutylene succinate? Structure, biodegradability, and [europlas.com.vn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Temperature dependence of the rigid amorphous fraction of poly(butylene succinate) - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03775G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. opendata.uni-halle.de [opendata.uni-halle.de]

- 7. Effect of Nucleating Agent on Crystallization and Properties of Poly(butylene succinate) [plaschina.com.cn]

- 8. Specific Condis Crystal-like Mesophase of Poly(butylene succinate-co-butylene adipate) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Pivotal Roles of Succinic Acid and 1,4-Butanediol in Modern Industry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Succinic acid and 1,4-butanediol (BDO) are versatile C4 platform chemicals that serve as critical building blocks in the production of a vast array of industrial and consumer products. From high-performance polymers and biodegradable plastics to essential pharmaceuticals and solvents, the demand for these chemicals is significant and growing. This technical guide provides an in-depth overview of their industrial applications, production methodologies, and market dynamics, with a focus on both conventional and emerging bio-based routes.

Succinic Acid: A Versatile Dicarboxylic Acid

Succinic acid, a naturally occurring dicarboxylic acid, is a key intermediate in several chemical and biological processes. Its industrial significance stems from its ability to be converted into a variety of valuable downstream products.

Industrial Applications of Succinic Acid

The applications of succinic acid are diverse and span multiple sectors:

-

Polymers and Resins: It is a crucial monomer for the synthesis of biodegradable polymers like polybutylene succinate (PBS) and other polyesters.[1][2] PBS is increasingly used in packaging, agricultural films, and disposable tableware. Succinic acid is also a component of alkyd resins used in coatings, adhesives, and sealants.[3]

-

1,4-Butanediol (BDO) Production: A significant portion of industrially produced succinic acid is used as a precursor for the synthesis of 1,4-butanediol, tetrahydrofuran (THF), and gamma-butyrolactone (GBL).[1][2]

-

Pharmaceuticals: In the pharmaceutical industry, succinic acid and its salts (succinates) are used as excipients to control acidity and as counter-ions in active pharmaceutical ingredients (APIs) to enhance their stability and solubility.[2][3] Examples include metoprolol succinate and sumatriptan succinate.[2]

-

Food and Beverage: Succinic acid is used as a food additive (E363) to regulate acidity and enhance flavor, contributing a slightly sour and salty taste.[2][4]

-

Other Applications: It also finds use in the production of surfactants, detergents, pigments, and as a plant and animal growth stimulant.[1][5]

Production of Succinic Acid

Succinic acid can be produced through both petrochemical and biotechnological routes.

The conventional method for producing succinic acid involves the hydrogenation of maleic anhydride, which is derived from n-butane.[2][6]

-

Process: The process typically involves the catalytic hydrogenation of an aqueous solution of maleic anhydride.

-

Catalysts: Palladium-based catalysts, such as Pd/C, are commonly used.[7][8]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures.

The growing demand for sustainable chemicals has spurred the development of bio-based succinic acid production through microbial fermentation. This process utilizes renewable feedstocks like glucose, glycerol, or xylose.[9]

-

Microorganisms: Genetically engineered strains of Escherichia coli and Actinobacillus succinogenes are widely used for their high succinic acid yields.[9][10]

-

Metabolic Pathways: The primary metabolic route for succinic acid production in these microorganisms is the reductive branch of the tricarboxylic acid (TCA) cycle.[7] Key enzymes in this pathway include phosphoenolpyruvate (PEP) carboxylase, malate dehydrogenase, and fumarate reductase. The glyoxylate shunt is another relevant pathway.[7]

Quantitative Data for Succinic Acid Production

| Production Method | Feedstock | Typical Yield | Market Share (2024) | Key Advantages | Key Challenges |

| Petrochemical | n-Butane (via Maleic Anhydride) | High | ~59%[11] | Mature technology, established infrastructure | Reliance on fossil fuels, price volatility |

| Bio-based (Fermentation) | Glucose, Glycerol, Xylose | 0.7-1.12 g/g of sugar | Growing (Projected CAGR of ~8.6-11.38%)[11][12] | Sustainable, lower carbon footprint | Higher production costs, complex purification |

Note: Market share and CAGR figures can vary between different market analysis reports.

1,4-Butanediol (BDO): A High-Value Chemical Intermediate

1,4-Butanediol is a colorless, viscous liquid that serves as a key raw material in the production of a wide range of polymers and solvents.

Industrial Applications of 1,4-Butanediol

The major industrial applications of BDO include:

-

Tetrahydrofuran (THF) Production: A large portion of global BDO production is used to manufacture THF, which is a precursor to polytetramethylene ether glycol (PTMEG). PTMEG is the primary component of spandex fibers (e.g., Lycra) and other high-performance elastomers.[13][14]

-

Polybutylene Terephthalate (PBT): BDO is a key monomer in the production of PBT, a high-performance engineering thermoplastic used in the automotive and electronics industries for components like connectors, switches, and housings due to its excellent thermal and electrical properties.[11][13][15]

-

Polyurethanes (PU): BDO acts as a chain extender in the manufacturing of polyurethanes, enhancing their physical properties.[15] Polyurethanes are used in a vast range of products, including foams, coatings, adhesives, and elastomers.[16]

-

Gamma-Butyrolactone (GBL): BDO can be converted to GBL, which is used as a solvent and as an intermediate in the synthesis of other chemicals like N-methyl-2-pyrrolidone (NMP).[13][16]

-

Other Applications: BDO is also used in the production of plasticizers, coatings, and as a solvent in various industrial processes.[11]

Production of 1,4-Butanediol

Similar to succinic acid, BDO is produced through both petrochemical and, more recently, bio-based routes.

Several established petrochemical processes are used for BDO production:

-

Reppe Process: This process involves the reaction of acetylene with formaldehyde to produce 1,4-butynediol, which is then hydrogenated to yield BDO.[17][18][19] This is a dominant technology, particularly in regions with abundant coal resources.[17]

-

Davy Process (from Maleic Anhydride): In this process, maleic anhydride is esterified and then hydrogenated to produce BDO.[17][20]

-

Butadiene Process (Mitsubishi Process): This method involves the reaction of butadiene and acetic acid, followed by hydrogenation.[21]

-

Propylene Oxide Process: Propylene oxide is converted to allyl alcohol, which is then hydroformylated and hydrogenated to produce BDO.

The development of bio-based BDO production is a significant area of research and commercialization, driven by sustainability goals.

-

From Bio-succinic Acid: Bio-based succinic acid can be catalytically converted to BDO.

-

Direct Fermentation: Genetically engineered microorganisms, such as E. coli, have been developed to directly produce BDO from sugars like glucose in a single fermentation step.[21][22]

Quantitative Data for 1,4-Butanediol Production

| Production Method | Feedstock | Typical Yield | Market Share (2024) | Key Advantages | Key Challenges |

| Reppe Process | Acetylene, Formaldehyde | 85-95%[23] | ~70%[14] | Mature technology, high yield | Energy-intensive, relies on fossil fuels |

| Davy Process | Maleic Anhydride | High | Significant | Utilizes a common petrochemical | Relies on fossil fuels |

| Bio-based (Fermentation) | Sugars (e.g., Glucose) | Varies with strain and process | Growing (Projected CAGR of ~7.4%)[14] | Sustainable, renewable feedstock | Higher production costs, scalability |

Note: Market share and CAGR figures can vary between different market analysis reports.

Experimental Protocols

Bio-based Production of Succinic Acid using E. coli (Laboratory Scale)

Objective: To produce succinic acid from glucose using a metabolically engineered strain of E. coli.

Materials:

-

Metabolically engineered E. coli strain (e.g., AFP184)

-

Luria-Bertani (LB) medium for inoculum preparation

-

Fermentation medium (e.g., M9 minimal medium supplemented with glucose, yeast extract, and appropriate antibiotics)

-

Bioreactor (e.g., 2L stirred-tank) equipped with pH, temperature, and dissolved oxygen control

-

Glucose solution (sterile)

-

Base for pH control (e.g., NaOH or Na2CO3)

-

CO2 gas supply

Procedure:

-

Inoculum Preparation: Inoculate a single colony of the E. coli strain into 50 mL of LB medium in a 250 mL shake flask. Incubate at 37°C with shaking at 200 rpm overnight.

-

Bioreactor Setup: Sterilize the bioreactor containing the fermentation medium. Set the temperature to 37°C.

-

Inoculation: Inoculate the bioreactor with the overnight culture to an initial optical density at 600 nm (OD600) of approximately 0.1.

-

Aerobic Growth Phase: Initially, maintain aerobic conditions by sparging air to support cell growth.

-

Anaerobic Production Phase: Once the cell density reaches a desired level (e.g., OD600 of 10-15), switch to anaerobic conditions by sparging with CO2. This induces the metabolic shift towards succinic acid production.

-

pH Control: Maintain the pH of the culture at a setpoint (e.g., 6.5-6.8) by the automated addition of a base solution.

-

Fed-Batch Operation (Optional): To achieve higher titers, a concentrated glucose solution can be fed into the bioreactor to maintain the glucose concentration at a desired level.

-

Sampling and Analysis: Periodically take samples from the bioreactor to measure cell density (OD600) and the concentrations of glucose and succinic acid using High-Performance Liquid Chromatography (HPLC).

-

Harvesting: After the desired fermentation time or when glucose is depleted, harvest the fermentation broth.

-

Downstream Processing: Separate the cells from the broth by centrifugation or microfiltration. The succinic acid in the supernatant can then be purified using methods such as crystallization or ion-exchange chromatography.

Chemical Synthesis of 1,4-Butanediol from Succinic Acid (Laboratory Scale)

Objective: To synthesize 1,4-butanediol by the hydrogenation of succinic acid.

Materials:

-

Succinic acid

-

Solvent (e.g., water or an organic solvent like dioxane)

-

Hydrogenation catalyst (e.g., a bimetallic catalyst such as Cu-Pd supported on a high-surface-area material)

-

High-pressure reactor (autoclave) with stirring and temperature control

-

Hydrogen gas supply

Procedure:

-

Reactor Charging: Charge the autoclave with succinic acid, the solvent, and the catalyst.

-

Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar) and heat it to the target temperature (e.g., 150-200°C) with continuous stirring.

-

Monitoring: Monitor the reaction progress by observing the hydrogen uptake.

-

Cooling and Depressurization: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Product Recovery: Open the reactor and filter the reaction mixture to remove the catalyst.

-

Purification: The crude product containing 1,4-butanediol can be purified by distillation to separate it from the solvent and any byproducts.

-

Analysis: Analyze the purity of the final product using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways and Experimental Workflows

Metabolic Pathway for Bio-based Succinic Acid Production in A. succinogenes

Caption: Reductive TCA cycle for succinic acid production in A. succinogenes.

Experimental Workflow for Bio-based Succinic Acid Production

Caption: Workflow for bio-based succinic acid production.

Reppe Process for 1,4-Butanediol Production

Caption: Simplified workflow of the Reppe process for BDO production.

References

- 1. gminsights.com [gminsights.com]

- 2. 1,4 Butanediol Market Size, Growth, Trends & Forecast 2030 [chemanalyst.com]

- 3. researchgate.net [researchgate.net]

- 4. html.rhhz.net [html.rhhz.net]

- 5. Production of 1,4-Butanediol from Succinic Acid Using Escherichia Coli Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis of Succinic Acid from Hydrogenation of Maleic Anhydride | Semantic Scholar [semanticscholar.org]

- 8. Liquid Hydrogenation of Maleic Anhydride with Pd/C Catalyst at Low Pressure and Temperature in Batch Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 10. researchgate.net [researchgate.net]

- 11. mordorintelligence.com [mordorintelligence.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. mordorintelligence.com [mordorintelligence.com]

- 15. persistencemarketresearch.com [persistencemarketresearch.com]

- 16. mdpi.com [mdpi.com]

- 17. journals.asm.org [journals.asm.org]

- 18. nextmsc.com [nextmsc.com]

- 19. grandviewresearch.com [grandviewresearch.com]

- 20. researchgate.net [researchgate.net]

- 21. marketreportsworld.com [marketreportsworld.com]

- 22. skyquestt.com [skyquestt.com]

- 23. Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO) [chemanalyst.com]

Navigating the Terrain of Butanedioic Acid: A Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Butanedioic acid, more commonly known as succinic acid, is a versatile dicarboxylic acid with wide-ranging applications in the pharmaceutical, food, and chemical industries. As its use in research and drug development continues to expand, a thorough understanding of its health and safety profile is paramount. This technical guide provides an in-depth overview of the critical considerations for handling butanedioic acid, summarizing key toxicological data, outlining experimental protocols for safety assessment, and visualizing associated biological pathways and experimental workflows.

Section 1: Physicochemical and Toxicological Profile

A comprehensive understanding of the inherent properties of butanedioic acid is the foundation of a robust safety protocol. The following tables summarize essential quantitative data regarding its physicochemical characteristics and toxicological endpoints.

Table 1: Physicochemical Properties of Butanedioic Acid

| Property | Value | Reference |

| CAS Number | 110-15-6 | [1][2] |

| Molecular Formula | C4H6O4 | [1][2] |

| Molecular Weight | 118.09 g/mol | [1][3] |

| Appearance | White crystals or crystalline powder | [3] |

| Odor | Odorless | [3] |

| Melting Point | 185 - 190 °C | [2][3] |

| Boiling Point | 235 °C | [2] |

| Solubility | Soluble in water, ethanol, and acetone. | [3] |

| pH | 2.7 (0.1 molar solution) | [3] |

Table 2: Summary of Toxicological Data for Butanedioic Acid

| Endpoint | Test Species | Route of Exposure | Result | Guideline | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 6,740 mg/kg | OECD 401 | [4] |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation (dust/mist) | > 1.284 mg/L (4 h) | OECD 403 | [4] |

| Skin Corrosion/Irritation | Rabbit | Dermal | No skin irritation (4 h) | OECD 404 | [1] |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Causes serious eye damage | OECD 405 | [1][2] |

| Skin Sensitization | Guinea pig | Dermal | Not a sensitizer | OECD 406 | [1] |

| Aquatic Toxicity (LC50) | Zebra fish (Danio rerio) | Water | > 100 mg/L (96 h) | OECD 203 | [1] |

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), butanedioic acid is classified as causing serious eye damage (Eye Dam. 1) and being harmful to aquatic life (Aquatic Acute 3).[1]

Hazard Statements:

Precautionary Statements:

-

P273: Avoid release to the environment.[1]

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[1][2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Section 3: Handling, Storage, and Personal Protective Equipment

Safe handling and storage practices are crucial to minimize exposure risks.

-

Handling: Avoid contact with eyes, skin, and clothing. Avoid dust formation and inhalation.[5] Use only in well-ventilated areas.[2]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[1][5]

-

Personal Protective Equipment (PPE):

Section 4: First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][4]

-

Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[4][5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink one or two glasses of water. Consult a physician.[4][5]

-

Fire-fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[4] Wear self-contained breathing apparatus for firefighting if necessary.[5]

Section 5: Experimental Protocols for Safety Assessment

The toxicological data presented in Section 1 are derived from standardized experimental protocols. The following are detailed methodologies for key experiments cited.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

-

Test Animal: Albino rabbit.[2]

-

Procedure: A single dose of 0.5 g of solid butanedioic acid is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch.[2][7] The exposure period is 4 hours.[2] Untreated skin on the same animal serves as a control. After the exposure period, the test substance is removed.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[7] Observations continue for up to 14 days to assess the reversibility of any effects.[2]

-

Scoring: Skin reactions are scored based on a standardized grading system.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test assesses the potential of a substance to produce irritation or damage to the eye.